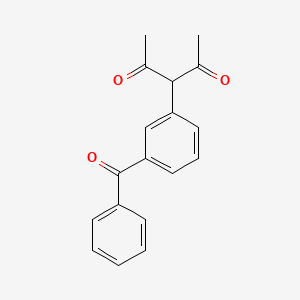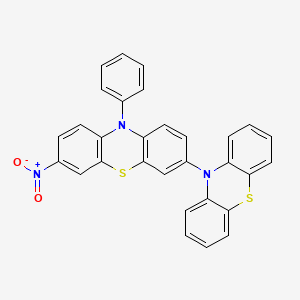
7-Nitro-10-phenyl-10H-3,10'-biphenothiazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Nitro-10-phenyl-10H-3,10’-biphenothiazine is a chemical compound known for its unique structure and properties. It belongs to the class of phenothiazine derivatives, which are widely studied for their diverse applications in various fields such as chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Nitro-10-phenyl-10H-3,10’-biphenothiazine typically involves the nitration of 10-phenyl-10H-3,10’-biphenothiazine. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature to ensure the selective nitration at the desired position .
Industrial Production Methods
Industrial production of 7-Nitro-10-phenyl-10H-3,10’-biphenothiazine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions
7-Nitro-10-phenyl-10H-3,10’-biphenothiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic medium are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenothiazine derivatives.
Aplicaciones Científicas De Investigación
7-Nitro-10-phenyl-10H-3,10’-biphenothiazine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Nitro-10-phenyl-10H-3,10’-biphenothiazine involves its interaction with various molecular targets. The nitro group plays a crucial role in its biological activity, often undergoing reduction to form reactive intermediates that can interact with cellular components. The compound can also intercalate into DNA, disrupting its function and leading to cell death .
Comparación Con Compuestos Similares
Similar Compounds
10-Phenyl-10H-phenothiazine: Lacks the nitro group, making it less reactive in certain chemical reactions.
7-Nitro-10H-phenothiazine: Similar structure but without the phenyl group, affecting its overall properties and applications.
Uniqueness
7-Nitro-10-phenyl-10H-3,10’-biphenothiazine is unique due to the presence of both the nitro and phenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and makes it a valuable compound in various fields of research .
Propiedades
Número CAS |
82491-76-7 |
|---|---|
Fórmula molecular |
C30H19N3O2S2 |
Peso molecular |
517.6 g/mol |
Nombre IUPAC |
3-nitro-7-phenothiazin-10-yl-10-phenylphenothiazine |
InChI |
InChI=1S/C30H19N3O2S2/c34-33(35)22-15-17-26-30(19-22)37-29-18-21(14-16-25(29)31(26)20-8-2-1-3-9-20)32-23-10-4-6-12-27(23)36-28-13-7-5-11-24(28)32/h1-19H |
Clave InChI |
PUDDJCFTGVGLMT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N4C5=CC=CC=C5SC6=CC=CC=C64)SC7=C2C=CC(=C7)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


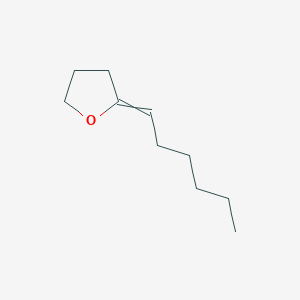
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
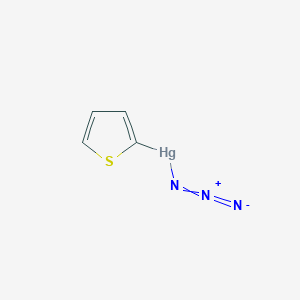
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
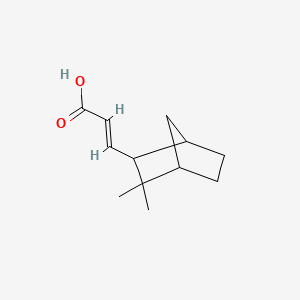
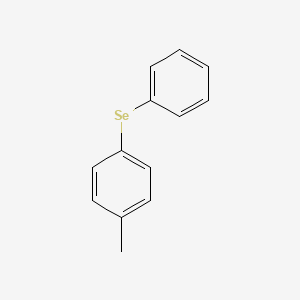
![2,4,7-Trimethyl-2,3,4,6,7,7a-hexahydro-1H-cyclopenta[c]pyridin-6-ol](/img/structure/B14415898.png)
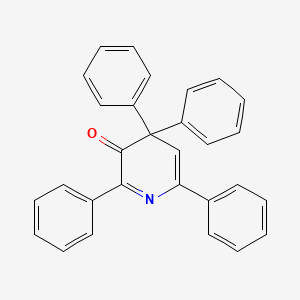
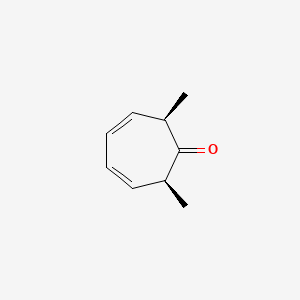
![3-[2-Hydroxy-3-(octyloxy)propoxy]propane-1,2-diol](/img/structure/B14415906.png)
![6-[2-(Piperidin-1-yl)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B14415907.png)

